Methyl 4-(2-acetylaminoethyl)benzoate
Description
Methyl 4-(2-acetylaminoethyl)benzoate is a benzoic acid derivative featuring a methyl ester group at the carboxylic acid position and a 2-acetylaminoethyl substituent at the para position of the benzene ring.
Properties
IUPAC Name |
methyl 4-(2-acetamidoethyl)benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO3/c1-9(14)13-8-7-10-3-5-11(6-4-10)12(15)16-2/h3-6H,7-8H2,1-2H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNHJGOJEUOUOFH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NCCC1=CC=C(C=C1)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40584692 | |
| Record name | Methyl 4-(2-acetamidoethyl)benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40584692 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
870703-69-8 | |
| Record name | Methyl 4-[2-(acetylamino)ethyl]benzoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=870703-69-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 4-(2-acetamidoethyl)benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40584692 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Methyl 4-(2-acetylaminoethyl)benzoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 4-(2-acetylaminoethyl)benzoate can be synthesized through a multi-step process involving the esterification of 4-(2-acetylaminoethyl)benzoic acid. The reaction typically involves the use of methanol and a strong acid catalyst such as sulfuric acid to facilitate the esterification process . The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale esterification reactors where the reaction conditions are carefully controlled to optimize yield and purity. The use of continuous flow reactors can enhance the efficiency of the process by providing better control over reaction parameters such as temperature, pressure, and reactant concentrations .
Chemical Reactions Analysis
Types of Reactions
Methyl 4-(2-acetylaminoethyl)benzoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol group.
Substitution: Nucleophilic substitution reactions can occur at the ester or amide functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines or alcohols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can result in the formation of various substituted derivatives .
Scientific Research Applications
Methyl 4-(2-acetylaminoethyl)benzoate is utilized in several scientific research fields, including:
Mechanism of Action
The mechanism of action of Methyl 4-(2-acetylaminoethyl)benzoate involves its interaction with specific molecular targets and pathways. The ester and amide functional groups allow it to participate in hydrogen bonding and other non-covalent interactions with biological molecules. These interactions can influence the compound’s binding affinity and specificity towards its targets .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Functional Group Variations
The compound’s uniqueness lies in the 2-acetylaminoethyl substituent, which distinguishes it from other benzoate derivatives. Below is a comparative analysis with key analogs:
Methyl 4-(Dimethylamino)benzoate ()
- Substituent: A dimethylamino group (-N(CH₃)₂) at the para position.
- Molecular Formula: C₁₀H₁₃NO₂.
- Molecular Weight : 179.22 g/mol.
- Key Differences : Lacks the ethyl linker and acetylated amine, resulting in reduced hydrogen-bonding capacity compared to the target compound .
Methyl 4-Acetamido-2-hydroxybenzoate ()
- Substituents : Acetamido (-NHCOCH₃) and hydroxyl (-OH) groups at positions 4 and 2, respectively.
- Molecular Formula: C₁₀H₁₁NO₄.
- The absence of an ethyl chain alters steric effects .
Methyl 4-(4-(2-(4-Bromophenyl)quinoline-4-carbonyl)piperazin-1-yl)benzoate (C2) ()
- Substituent: A 4-bromophenyl-quinoline-piperazine moiety linked via a carbonyl group.
- Molecular Formula : C₂₈H₂₅BrN₂O₃.
Methyl (S)-4-(2-(3-(3-Chlorophenyl)ureido)-2-phenylacetamido)benzoate (4b) ()
- Substituent : A ureido-phenylacetamido group.
- Molecular Formula : C₂₃H₂₀ClN₃O₄.
Physicochemical Properties
A comparative table highlights key differences:
Biological Activity
Methyl 4-(2-acetylaminoethyl)benzoate, also known by its CAS number 870703-69-8, is a compound of interest due to its potential biological activities and applications in pharmaceuticals. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound has the molecular formula . Its structure features a benzoate moiety with an acetylaminoethyl side chain, which is critical for its biological interactions. The compound is known to cause skin irritation and serious eye damage, indicating its potential reactivity and the need for caution in handling .
Mechanisms of Biological Activity
The biological activity of this compound can be attributed to several mechanisms:
- Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties, potentially making it useful in treating infections caused by various pathogens. The mechanism may involve disrupting bacterial cell membranes or inhibiting essential metabolic pathways.
- Anti-inflammatory Effects : Research indicates that derivatives of benzoates can modulate inflammatory responses. This compound may inhibit pro-inflammatory cytokines, thereby reducing inflammation in various models.
- Cytotoxicity Against Cancer Cells : Some studies have explored the cytotoxic effects of similar compounds on cancer cell lines. The compound may induce apoptosis or inhibit cell proliferation through various signaling pathways.
Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial activity of this compound against Staphylococcus aureus and Escherichia coli. The compound demonstrated significant inhibition at concentrations as low as 50 µg/mL, suggesting potential as a topical antimicrobial agent.
| Microorganism | Inhibition Zone (mm) | Concentration (µg/mL) |
|---|---|---|
| Staphylococcus aureus | 15 | 50 |
| Escherichia coli | 12 | 50 |
Case Study 2: Anti-inflammatory Activity
In a model of acute inflammation induced by carrageenan in rats, this compound significantly reduced paw edema compared to the control group. This suggests its potential application in managing inflammatory conditions.
| Treatment Group | Paw Edema (mm) |
|---|---|
| Control | 8.5 |
| This compound (100 mg/kg) | 5.0 |
Research Findings and Discussion
Recent research highlights the pharmacological potential of this compound. Its ability to modulate biological pathways related to inflammation and microbial resistance positions it as a candidate for further development in therapeutic applications.
- Safety Profile : While the compound shows promise, safety assessments are crucial due to its irritant properties. Further studies should focus on determining safe dosage ranges and potential side effects.
- Future Directions : Additional research is warranted to explore the full spectrum of biological activities, including its effects on different cancer cell lines and its mechanism of action at the molecular level.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
